Hypertensinogen
Overview
Description
Hypertensinogen is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a pivotal role in the regulation of blood pressure and volume homeostasis . It promotes critical structural changes in every component of the cardiovascular system, including the heart and blood vessels .
Synthesis Analysis
The synthesis of this compound involves the renin-angiotensin-aldosterone system (RAAS). When the system undergoes activation, the renin is secreted from the juxtaglomerular apparatus of the kidney and cleaves the circulating angiotensinogen (AGT) to form angiotensin I (Ang I). In turn, Ang I is easily activated to Ang II by angiotensin-converting enzyme (ACE), which is predominantly expressed on the surface of endothelial cells .
Molecular Structure Analysis
This compound contains a total of 254 bonds; 131 non-H bonds, 44 multiple bonds, 52 rotatable bonds, 16 double bonds, 28 aromatic bonds, 3 five-membered rings, 3 six-membered rings, 2 carboxylic acids (aliphatic), 12 secondary amides (aliphatic), 1 tertiary amide (aliphatic), 1 guanidine derivative, and 2 primary amines .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve the renin-angiotensin-aldosterone system (RAAS). Both systemically and locally produced angiotensin II (Ang II) bind to Ang II type 1 receptor (AT1R) and elicit strong biological functions .
Scientific Research Applications
Transgenic Animal Models for Hypertension Research
Transgenic techniques have significantly impacted hypertension research. Transgenic experiments often involve adding specific gene sequences to animals, frequently mice, to study the effects on phenotypes related to cardiovascular physiology and pharmacology. This research has provided insights into the genetic contributors to hypertension and the role of various genes, such as hypertensinogen, in its pathophysiology (Paul & Franz, 1995).
Hypertensinogenic Steroid Hormone Activity
The concept of 'hypertensinogenic' steroid hormone activity, which separates the blood pressure-raising effects of adrenocortical steroids from their glucocorticoid and mineralocorticoid activities, has been studied. This research provides insights into how different hormones and their interactions with substrates like this compound can influence hypertension (Whitworth & Scoggins, 1990).
Pharmacogenetics of Antihypertensive Drug Response
Pharmacogenetics explores the genetic basis of individual variation in drug responses. In hypertension, this involves identifying genetic variations influencing the efficacy of antihypertensive drugs. Understanding the genetic factors, possibly including this compound, can improve the prediction of drug therapy responses and advance personalized medicine in hypertension treatment (Kreutz, 2004).
Genetic Association Studies in Hypertension
Genetic association studies test the hypothesis that genetic variants of certain candidate genes, including this compound, are more common in hypertensive patients than in healthy individuals. These studies aim to improve our understanding of the genetic factors contributing to hypertension (Sharma & Jeunemaître, 2000).
Future Directions
Future directions in the study of Hypertensinogen and its role in hypertension include exploring novel molecular mechanisms of the RAAS, which will provide alternative therapeutic agents other than existing RAAS blockers . There is also a need for more research on cognitive functioning among children and adolescents with primary hypertension .
Mechanism of Action
Target of Action
Hypertensinogen, also known as Angiotensinogen (1-14) porcine, primarily targets the Renin-Angiotensin-Aldosterone System (RAAS), a crucial system in the regulation of blood pressure and fluid balance . The primary targets within this system are the enzyme renin and the angiotensin-converting enzyme (ACE) .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the RAAS. The conversion of this compound to angiotensin II represents a critical step in this pathway . Angiotensin II, the most potent active product of the RAAS, has several downstream effects, including vasoconstriction and the promotion of aldosterone secretion .
Pharmacokinetics
It is known that this compound is primarily produced in the liver and undergoes enzymatic cleavage in response to changes in blood pressure . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, changes in blood pressure can trigger the expression of this compound in the liver and its subsequent conversion into angiotensin II . Additionally, factors such as diet, lifestyle, and the presence of certain medications can potentially influence the activity of the RAAS and, consequently, the action of this compound .
Biochemical Analysis
Biochemical Properties
Hypertensinogen is primarily produced by the liver . When the RAAS undergoes activation, the renin is secreted from the juxtaglomerular apparatus of the kidney and cleaves the circulating this compound to form angiotensin I (Ang I) . Ang I is then easily activated to Ang II by angiotensin-converting enzyme (ACE), which is predominantly expressed on the surface of endothelial cells .
Cellular Effects
The RAAS, and by extension this compound, contributes to the pathophysiology of hypertension and cardiovascular/renal diseases . Both systemically and locally produced angiotensin II (Ang II) bind to Ang II type 1 receptor (AT1R) and elicit strong biological functions . Chronic activation of the RAAS promotes critical structural changes in every component of the cardiovascular system, including the heart, the large and small vessels .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to Ang I by renin, and subsequently to Ang II by ACE . Ang II binds to AT1R and AT2R, eliciting various biological functions . The signal transductions of AT1R and AT2R are regulated by not only Ang II but also its receptor-associated proteins such as AT1R-associated protein and AT2R-interacting protein .
Temporal Effects in Laboratory Settings
The RAAS, which this compound is a part of, is known to have long-term effects on the cardiovascular system .
Dosage Effects in Animal Models
Animal models of hypertension have been used to study the effects of the RAAS .
Metabolic Pathways
This compound is involved in the RAAS metabolic pathway . It is cleaved by renin to form Ang I, which is then converted to Ang II by ACE . This pathway plays a crucial role in the regulation of blood pressure and volume homeostasis .
Transport and Distribution
It is known that the RAAS components, including this compound, are widely expressed in various human tissues .
Subcellular Localization
It is known that the components of the RAAS, including this compound, are involved in various cellular processes .
properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H123N21O20/c1-11-48(10)70(105-78(119)62(35-51-23-27-55(109)28-24-51)100-80(121)68(46(6)7)103-72(113)57(19-15-29-91-85(87)88)94-71(112)56(86)38-67(110)111)82(123)101-64(37-53-40-90-43-93-53)83(124)106-30-16-20-66(106)79(120)98-60(33-49-17-13-12-14-18-49)74(115)97-63(36-52-39-89-42-92-52)76(117)95-58(31-44(2)3)73(114)96-59(32-45(4)5)77(118)104-69(47(8)9)81(122)99-61(34-50-21-25-54(108)26-22-50)75(116)102-65(41-107)84(125)126/h12-14,17-18,21-28,39-40,42-48,56-66,68-70,107-109H,11,15-16,19-20,29-38,41,86H2,1-10H3,(H,89,92)(H,90,93)(H,94,112)(H,95,117)(H,96,114)(H,97,115)(H,98,120)(H,99,122)(H,100,121)(H,101,123)(H,102,116)(H,103,113)(H,104,118)(H,105,119)(H,110,111)(H,125,126)(H4,87,88,91)/t48-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,68-,69-,70-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFQCYIFOWHHFN-PLKCGDGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H123N21O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346983 | |
Record name | Angiotensinogen (1-14) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1759.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20845-02-7 | |
Record name | Angiotensinogen (1-14) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensinogen (1-14) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.